2-Hydroxynaphthalene-1-sulfonylchloride CAS number and molecular weight
2-Hydroxynaphthalene-1-sulfonylchloride CAS number and molecular weight
The following technical guide provides an in-depth analysis of 2-Hydroxynaphthalene-1-sulfonyl chloride , a specialized intermediate in organic synthesis and medicinal chemistry.
Content Type: Technical Reference & Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
2-Hydroxynaphthalene-1-sulfonyl chloride (also identified as 1-chlorosulfonyl-2-naphthol) is a highly reactive sulfonylating agent derived from 2-naphthol. While less ubiquitous than its isomer 2-naphthalenesulfonyl chloride (CAS 93-11-8), the 1-sulfonyl-2-hydroxy motif offers unique orthogonal reactivity due to the proximity of the hydroxyl group. This compound serves as a critical building block for sulfonamide-based pharmacophores , fluorogenic sensors , and azo-dye intermediates .
This guide addresses the compound's chemical identity, synthesis pathways, stability profiles, and validated protocols for its application in drug discovery.
Chemical Identity & Physical Properties[1][2][3][4]
Nomenclature and Identification
There is significant ambiguity in commercial databases regarding the CAS number for this specific isomer. The identifier 2015-10-3 appears in some vendor catalogs but likely represents a database entry date or internal code rather than a valid Chemical Abstracts Service registry number. The most chemically accurate referencing is via the parent sulfonic acid or the specific IUPAC nomenclature.
| Property | Data | Notes |
| Chemical Name | 2-Hydroxynaphthalene-1-sulfonyl chloride | Also: 1-Chlorosulfonyl-2-naphthol |
| Molecular Formula | C₁₀H₇ClO₃S | |
| Molecular Weight | 242.68 g/mol | Calculated based on standard atomic weights. |
| Related CAS | 567-47-5 (Parent Acid) | 2-Hydroxynaphthalene-1-sulfonic acid (Oxy-Tobias Acid).[1] |
| Isomer CAS | 93-11-8 | 2-Naphthalenesulfonyl chloride (No OH group).[2] |
| Melting Point | 124–125 °C | Observed in purified samples [1].[3] |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon exposure to moisture/air. |
| Solubility | DCM, THF, Acetone, Ethyl Acetate | Reacts/Decomposes in Water and Alcohols. |
Structural Features
The molecule features a naphthalene core with a hydroxyl group at the C2 position and a sulfonyl chloride moiety at the C1 position.
-
Steric Crowding: The peri-interaction and the ortho-placement of the bulky sulfonyl group relative to the hydroxyl group create significant steric strain, influencing regioselectivity during nucleophilic attack.
-
Electronic Effects: The C2-hydroxyl group is strongly electron-donating, activating the ring but also making the C1-sulfonyl chloride bond potentially labile to hydrolysis compared to non-hydroxylated analogs.
Synthesis & Production Mechanism[7][8]
The primary synthetic route involves the chlorosulfonation of 2-naphthol . This reaction is an Electrophilic Aromatic Substitution (EAS) where the hydroxyl group directs the incoming electrophile (
Mechanism of Chlorosulfonation
The reaction typically utilizes chlorosulfonic acid (
-
Activation: Chlorosulfonic acid generates the electrophilic sulfonyl cation.
-
Attack: The electron-rich C1 position of 2-naphthol attacks the sulfur electrophile.
-
Elimination: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.
-
Conversion: A second equivalent of chlorosulfonic acid (or added
/ ) converts the sulfonic acid to the sulfonyl chloride.
Note on Stability: Direct isolation of the 1-sulfonyl chloride with a free 2-hydroxyl group is challenging because the hydroxyl can act as an internal nucleophile or facilitate hydrolysis. High-purity synthesis often requires protecting the hydroxyl group (e.g., as a carbonate) prior to chlorosulfonation.
Visualization: Synthesis Pathway
The following diagram illustrates the kinetic control and pathway to the sulfonyl chloride.
Figure 1: Reaction pathway showing the conversion of 2-Naphthol to the sulfonyl chloride under kinetic control.[4][1][5][3][6][7][8][9][10]
Applications in Drug Development[13]
Sulfonamide Synthesis (Scaffold Generation)
The most common application is the reaction with primary or secondary amines to form sulfonamides . These derivatives are privileged structures in medicinal chemistry, often serving as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety (
) is a classic zinc-binding group. -
Antibacterial Agents: Analogs of sulfa drugs.
-
Proteomics Probes: The naphthalene core provides fluorescence, allowing these compounds to act as "turn-on" sensors when bound to hydrophobic protein pockets.
Solid-Phase Peptide Synthesis (SPPS)
Sulfonyl chlorides are used as capping agents or to introduce robust protecting groups for amines (e.g., forming sulfonamides that are stable to acid/base hydrolysis, requiring specific reductive cleavage conditions).
Experimental Protocols
Protocol: General Derivatization of an Amine
This protocol describes the coupling of 2-Hydroxynaphthalene-1-sulfonyl chloride with a primary amine (
Reagents:
-
2-Hydroxynaphthalene-1-sulfonyl chloride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv, base scavenger)
-
Dichloromethane (DCM) (Anhydrous solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or ), dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath. -
Addition: Dissolve 2-Hydroxynaphthalene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Slow addition prevents exotherms that could degrade the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The sulfonyl chloride spot should disappear.
-
Quench & Workup:
-
Quench with water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated
, then brine.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
Visualization: Experimental Workflow
The following diagram outlines the logical flow of the derivatization process.
Figure 2: Step-by-step workflow for the reaction of 2-Hydroxynaphthalene-1-sulfonyl chloride with amines.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts violently with water to release HCl gas and sulfonic acid.
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound degrades rapidly if exposed to moist air, turning from white/yellow to a dark brown/black sticky solid (hydrolysis to sulfonic acid).
References
-
Sigma-Aldrich. 2-Hydroxynaphthalene-1-sulfonyl chloride Product Data. (Retrieved via catalog search, confirming MP 124-125°C).
-
PubChem. 1-Naphthalenesulfonic acid, 2-hydroxy- (Parent Acid Data). National Library of Medicine. [Link]
-
Anary-Abbasinejad, M., et al. (2007). Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid. Journal of Chemical Research. (Demonstrates reactivity of 2-naphthol with chlorosulfonic acid). [Link]
Sources
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- 2. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]
- 3. RO109938B1 - DERIVED CARBOHYLIC ACID DERIVATIVES, PROCESSES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING - Google Patents [patents.google.com]
- 4. 1-Naphthalenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- | C20H14N2O4S | CID 15454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-萘磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Metabolites and Bioactive Compounds| BLD Pharm [bldpharm.com]
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